molecular formula C8H8BrClO2S B1271986 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene CAS No. 849035-64-9

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene

Cat. No.: B1271986
CAS No.: 849035-64-9
M. Wt: 283.57 g/mol
InChI Key: YPJUEZDBZCTJDB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrClO2S It is a derivative of benzene, featuring bromomethyl, chloro, and methylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene can be synthesized through a multi-step process. One common method involves the bromomethylation of 4-chloro-2-(methylsulfonyl)benzene. This reaction typically uses paraformaldehyde and hydrobromic acid in acetic acid as reagents . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromomethylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Sulfone derivatives are formed.

    Reduction: The corresponding dechlorinated benzene derivative is produced.

Scientific Research Applications

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the preparation of functional materials with specific properties.

    Chemical Biology: The compound is employed in the study of biological systems and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloro and methylsulfonyl groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-13(11,12)8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJUEZDBZCTJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375508
Record name 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-64-9
Record name 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-chloro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene
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